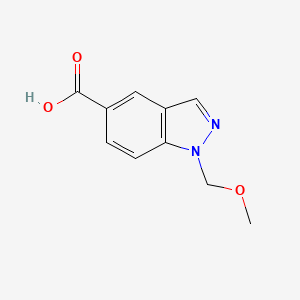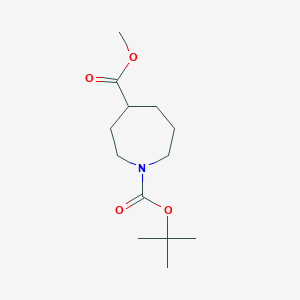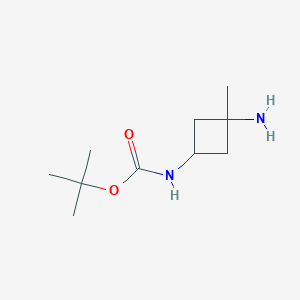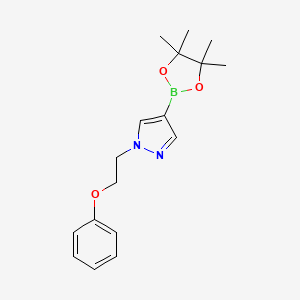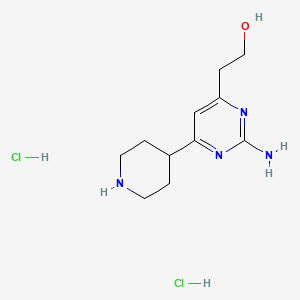
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride
Descripción general
Descripción
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride, also known as 2-APPE-dihydrochloride is a synthetic drug used in scientific research. It is a derivative of the piperidine class of compounds and has a wide range of applications in the field of biochemistry and physiology. This compound has a number of interesting properties that make it an ideal choice for experiments in the lab.
Aplicaciones Científicas De Investigación
Antiviral Activity
Research on compounds with structural similarities, particularly those involving pyrimidine derivatives, has indicated potential antiviral properties. For instance, carbocyclic analogues of 7-deazaguanosine, derived from pyrimidine intermediates, have shown selective inhibitory activities against herpes simplex viruses in cell culture, highlighting the therapeutic potential of such compounds in antiviral research (Legraverend et al., 1985).
Aldosterone Synthase Inhibition
Compounds featuring pyrimidine structures, such as 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, have been identified as potent inhibitors of aldosterone synthase (CYP11B2). This enzyme plays a crucial role in the biosynthesis of aldosterone, a hormone involved in blood pressure regulation. The inhibition of CYP11B2 by such compounds, effective across different species, suggests their potential utility in developing treatments for conditions like hypertension and heart failure (Meguro et al., 2017).
Antimicrobial Properties
The synthesis of new pyrimidine imines and thiazolidinones, incorporating piperidine moieties, and their subsequent evaluation for antibacterial activity, represents another area of research relevance. Such studies contribute to the ongoing search for novel antimicrobial agents amid rising antibiotic resistance (Merugu et al., 2010).
Complexation and Coordination Chemistry
The reaction of aminoalcohols with pyrimidine derivatives in the presence of metal ions like Cu(II) and Cd(II) has been explored, leading to the formation of coordination complexes. This research provides insights into the structural and functional diversity achievable through the complexation of pyrimidine compounds, potentially relevant in materials science, catalysis, and pharmaceutical design (Mardani et al., 2019).
Propiedades
IUPAC Name |
2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8;;/h7-8,13,16H,1-6H2,(H2,12,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNSNRHVWGUBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)



